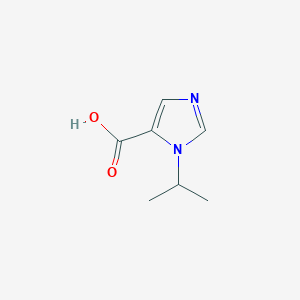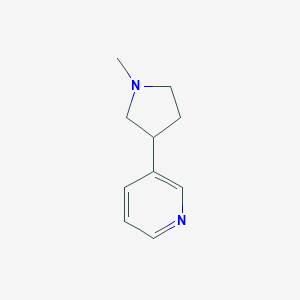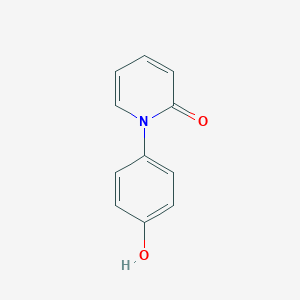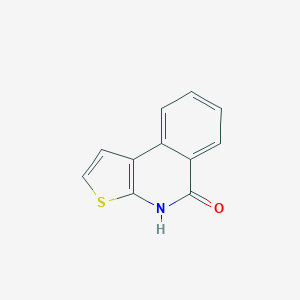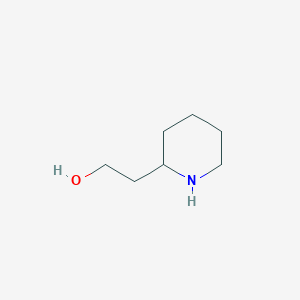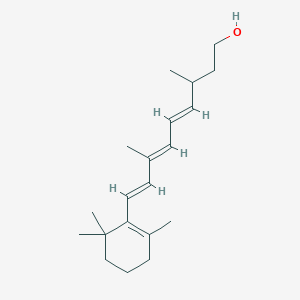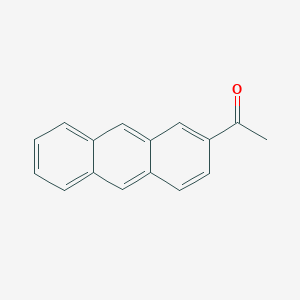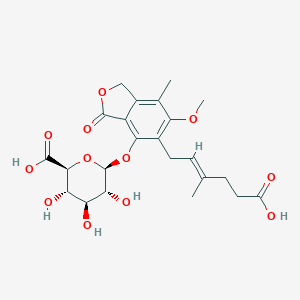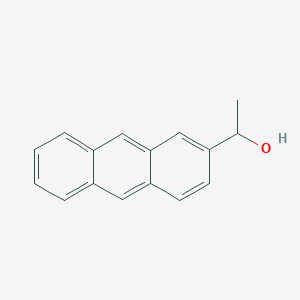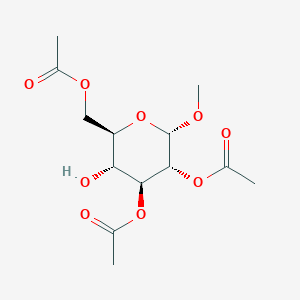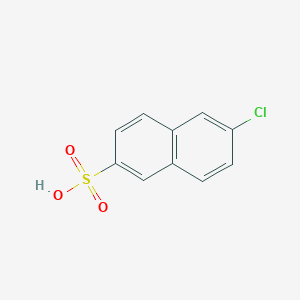
2,4-Dimethoxy-N,N-dimethyl-5-iodo(122I)-phenylisopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 is a chemical compound with the molecular formula C13H20INO2 and a molecular weight of 344.211 g/mol This compound is known for its unique structure, which includes an iodine atom attached to a phenyl ring substituted with two methoxy groups and an isopropylamine moiety
準備方法
The synthesis of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 typically involves the iodination of a precursor compound followed by the introduction of the isopropylamine group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the iodine atom.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
科学的研究の応用
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging studies.
作用機序
The mechanism of action of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity .
類似化合物との比較
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 can be compared with other similar compounds, such as:
2,4-dimethoxy-N,N-dimethylphenylisopropylamine: Lacks the iodine atom, resulting in different chemical properties and reactivity.
2,4-dimethoxy-N,N-dimethyl-5-bromophenylisopropylamine:
2,4-dimethoxy-N,N-dimethyl-5-chlorophenylisopropylamine: Similar structure but with a chlorine atom, affecting its reactivity and interactions.
These comparisons highlight the uniqueness of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122, particularly due to the presence of the iodine atom, which imparts distinct chemical and physical properties.
特性
CAS番号 |
102145-23-3 |
|---|---|
分子式 |
C13H20INO2 |
分子量 |
344.21 g/mol |
IUPAC名 |
1-(5-(122I)iodanyl-2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H20INO2/c1-9(15(2)3)6-10-7-11(14)13(17-5)8-12(10)16-4/h7-9H,6H2,1-5H3/i14-5 |
InChIキー |
KPKWCRULTSDQEM-ZUJJTKKXSA-N |
SMILES |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
異性体SMILES |
CC(CC1=CC(=C(C=C1OC)OC)[122I])N(C)C |
正規SMILES |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
同義語 |
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine, 5-I(122)-labeled 5-I(122)-2,4-DNNA 5-I-2,4-DNNA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


